![molecular formula C7H8N2O2 B13165941 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde](/img/structure/B13165941.png)
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a cyclopropylmethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclopropanation of an aldehyde in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and reaction vessels to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Depending on the nucleophile, various substituted oxadiazole derivatives.
Scientific Research Applications
The applications of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde are primarily in chemical synthesis . This compound, catalog number 1500383-65-2, has a molecular weight of 152.15 .
1,2,4-Oxadiazole Derivatives as Immunomodulators
1,2,4-oxadiazole derivatives have demonstrated potential as therapeutic agents due to their immunomodulatory properties . These compounds can inhibit the programmed cell death 1 (PD-1) signaling pathway, which is crucial in modulating immune responses .
Treatment of Diseases
- Cancer 1,2,4-oxadiazole derivatives can be used in the treatment of various cancers, including bone cancer, head and neck cancer, pancreatic cancer, skin cancer, and others . These compounds inhibit tumor cell growth and metastasis .
- Infectious Diseases These derivatives are also applicable in treating bacterial, viral, and fungal infections, including HIV, influenza, herpes, and various bacterial and fungal pathogens .
Methods of Administration
- The compounds can be administered orally, intravenously, topically, intraperitoneally, intravesically, or intrathecally . They can be used as single drugs or mixed with pharmacologically acceptable materials .
1,2,4-Oxadiazole Derivatives as Potential Anti-Alzheimer's Agents
A series of new 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their anti-Alzheimer's disease (anti-AD) potential .
Inhibitory Activities
- Certain compounds exhibit Monoamine Oxidase-B (MAO-B) inhibitory potential, being more potent than biperiden .
- Some derivatives also show remarkable MAO-A inhibitory potential, with potency higher than that of methylene blue .
- Many synthesized oxadiazole derivatives provide significant protection against induced HRBCs lysis, indicating their nontoxic effect and suitability as drug candidates .
Structural and Biological Significance
The 1,2,4-oxadiazole heterocyclic ring has gained interest due to its bioisosteric characteristics and broad range of biological activities . It serves as a metabolically stable analog of ester or amide functionality in pharmacologically significant molecules . Several FDA-approved derivatives based on 1,2,4-oxadiazoles are commercially available .
1,2,4-Oxadiazole Derivatives in Drug Discovery
1,2,4-oxadiazole derivatives are explored for various biological applications, including antitumor agents .
Anticancer Activity
- Specific 1,2,4-oxadiazole derivatives have shown improved anticancer activity against human lung, breast, and colon cancer cell lines .
- These compounds can arrest cell proliferation at the G1 phase and trigger apoptosis, making them suitable as anticancer agents .
- Certain bis-1,2,4-oxadiazole-fused-benzothiazole derivatives exhibit comparable or slightly lower potency than combretastatin-A4, a reference anticancer drug .
- The presence of electron-donating groups (EDG) can greatly improve activity, while electron-withdrawing groups (EWG) may decrease antiproliferative potency .
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its oxadiazole ring and aldehyde group. The compound may form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to its combination of a cyclopropylmethyl group and an oxadiazole ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
3-(Cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features an oxadiazole ring, which is known for its diverse biological activities, and a cyclopropylmethyl group that may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the oxadiazole moiety may act as a bioisostere for carboxylic acids or amides, facilitating interactions with enzymes and receptors involved in key biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may bind to receptors influencing signal transduction pathways associated with various diseases.
- Antimicrobial Activity : Similar compounds have shown activity against bacterial and fungal strains.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit tumor growth in various cancer cell lines. Specific data on this compound's anticancer efficacy are still emerging.
Table 1: Summary of Biological Activities of Related Oxadiazole Compounds
Case Studies
- Anticancer Studies : A study involving the synthesis of various oxadiazole derivatives showed that modifications at the cyclopropylmethyl position significantly influenced anticancer activity against A549 lung cancer cells. The best-performing derivative exhibited an IC50 value of approximately 0.25 µM .
- Antimicrobial Efficacy : Research on similar oxadiazole compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be further explored for its potential as an antimicrobial agent .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-8-6(9-11-7)3-5-1-2-5/h4-5H,1-3H2 |
InChI Key |
LNWGLGXQXLDUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NOC(=N2)C=O |
Origin of Product |
United States |
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